Product packaging for 2,6-difluoro-3-(hydroxymethyl)benzoic acid(Cat. No.:CAS No. 2138335-79-0)

2,6-difluoro-3-(hydroxymethyl)benzoic acid

Cat. No.: B6226282
CAS No.: 2138335-79-0
M. Wt: 188.13 g/mol
InChI Key: WRJHCFDSLVFPDL-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Synthetic Chemistry

Fluorinated benzoic acid derivatives represent a pivotal class of compounds in synthetic chemistry. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's physical, chemical, and biological properties. lookchem.com These changes include modifications in acidity, lipophilicity, and metabolic stability, making them highly valuable as intermediates and building blocks for more complex molecules. lookchem.comkaibangchem.com Consequently, fluorinated benzoic acids are extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comkaibangchem.com Their applications range from being starting materials for anti-inflammatory and anti-cancer drugs to their use in producing high-efficacy herbicides and insecticides. kaibangchem.com The environmental acceptability of some fluoro-substituted compounds compared to their chlorinated counterparts further enhances their relevance in modern chemical synthesis. nih.gov

Historical Perspectives on the Development of 2,6-Difluoro-3-(hydroxymethyl)benzoic Acid Research

While a detailed historical account of the initial synthesis of this compound is not extensively documented in readily available literature, the development of synthetic methodologies for related fluorinated aromatic compounds provides a relevant backdrop. For instance, the preparation of compounds like 2,4-difluoro-3-hydroxybenzoic acid has been reported through multi-step sequences involving nitration, methylation, reduction, and other transformations starting from materials like 2,6-difluorophenol. google.com The synthesis of various fluorobenzoic acid derivatives often involves techniques such as the Schiemann reaction, which introduces fluorine via diazotization. wikipedia.org Research into compounds such as 2,6-difluorobenzoic acid and its derivatives has been driven by their potential applications, including their role as environmental transformation products of certain pesticides. nih.gov The study of these molecules often involves detailed structural analysis using techniques like X-ray crystallography to understand the influence of the fluorine and carboxylic acid groups on the molecular geometry. researchgate.net

Significance of the Hydroxymethyl and Carboxylic Acid Functionalities in Aromatic Systems for Chemical Transformations

The presence of both a hydroxymethyl (-CH₂OH) and a carboxylic acid (-COOH) group on an aromatic ring provides a rich platform for a wide array of chemical transformations. The carboxylic acid group is a versatile functional group that can undergo reactions such as esterification, amidation, and reduction. numberanalytics.com It is generally a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. britannica.comnumberanalytics.com

The hydroxymethyl group, on the other hand, can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether and ester formation. The interplay between these two functional groups on the same aromatic ring can lead to complex and selective transformations. For instance, the relative positions of these groups can influence intramolecular reactions, leading to the formation of lactones. The electronic nature of the aromatic ring, further modulated by the fluorine substituents in the case of this compound, plays a crucial role in the reactivity of both the hydroxymethyl and carboxylic acid functionalities. ashp.org

Overview of the Multidisciplinary Research Landscape for this compound

Research involving this compound and its close analogs spans several scientific disciplines. In medicinal chemistry, these compounds serve as key building blocks for the synthesis of biologically active molecules. The specific substitution pattern of fluorine, hydroxymethyl, and carboxyl groups can be tailored to interact with biological targets with high specificity.

In materials science, the incorporation of such fluorinated aromatic structures can impart desirable properties like thermal stability and altered electronic characteristics to polymers and other materials. kaibangchem.com Furthermore, the study of the fundamental chemical properties of this molecule, including its reactivity and spectral characteristics, contributes to the broader field of organic chemistry. nih.gov The synthesis of various derivatives, such as those where the hydroxymethyl or carboxylic acid group is modified, expands the chemical space available for exploration in drug discovery and other areas.

Data and Properties of this compound and Related Compounds

To provide a clearer understanding of the chemical identity of this compound, the following data tables summarize its key properties and compare it with related structures.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₈H₆F₂O₃ uni.lu
Monoisotopic Mass 188.0285 Da uni.lu
Predicted XlogP 0.8 uni.lu
Boiling Point (Predicted) 314.5±37.0 °C chemicalbook.com

| Density (Predicted) | 1.514±0.06 g/cm³ chemicalbook.com |

Table 2: Interactive Comparison of Related Difluoro-benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C₈H₆F₂O₃ 188.13 1897688-30-0 chemicalbook.com
2,6-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 sigmaaldrich.com 385-00-2 sigmaaldrich.com
2,6-Difluoro-3-methylbenzoic acid C₈H₆F₂O₂ 172.13 nih.gov 32890-88-3 nih.gov
2,6-Difluoro-4-(hydroxymethyl)benzoic acid C₈H₆F₂O₃ 188.13 1378805-89-0 bldpharm.com.tr
3,6-Difluoro-2-hydroxybenzoic acid C₇H₄F₂O₃ 174.10 sigmaaldrich.com Not Available
3,5-Difluoro-2-hydroxybenzoic acid C₇H₄F₂O₃ 174.10 sigmaaldrich.com Not Available
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid C₉H₆F₂O₄ 216.14 Not Available

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-fluorobenzoic acid
3-fluorobenzoic acid
4-fluorobenzoic acid
2,4-difluoro-3-hydroxybenzoic acid
2,6-difluorophenol
2,6-difluorobenzoic acid
2,6-difluoro-3-methylbenzoic acid
2,6-difluoro-4-(hydroxymethyl)benzoic acid
3,6-difluoro-2-hydroxybenzoic acid
3,5-difluoro-2-hydroxybenzoic acid
2,6-difluoro-3-(methoxycarbonyl)benzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2138335-79-0

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2,6-difluoro-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13)

InChI Key

WRJHCFDSLVFPDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)C(=O)O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2,6 Difluoro 3 Hydroxymethyl Benzoic Acid

Established Synthetic Pathways to 2,6-Difluoro-3-(hydroxymethyl)benzoic Acid

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regiochemistry. Established pathways can be conceptualized through both linear and convergent approaches, leveraging regioselective functionalization and powerful lithiation techniques.

Convergent and Linear Synthetic Strategies

Linear Synthesis: A hypothetical linear sequence would involve the stepwise functionalization of a simple starting material. For instance, a synthesis could commence with 1,3-difluorobenzene (B1663923). This substrate could undergo formylation, followed by oxidation of the aldehyde to a carboxylic acid to yield 2,6-difluorobenzoic acid. The final key step would be the regioselective introduction of the hydroxymethyl group at the C3 position, a transformation that can be achieved via directed ortho-metalation (DoM), which is discussed in detail in section 2.1.3.

Convergent Synthesis: A convergent strategy involves the synthesis of separate, complex fragments of the target molecule, which are then combined in a late-stage coupling reaction. For this compound, a plausible convergent route could involve a palladium-catalyzed cross-coupling reaction. For example, a fragment containing the 2,6-difluoro-3-halide scaffold could be coupled with a reagent that provides the protected hydroxymethyl and carboxyl functionalities. This approach can be more efficient and flexible than a linear synthesis, especially for creating analogues.

Regioselective Functionalization Approaches

The primary challenge in synthesizing this molecule is the precise placement of four different substituents on the aromatic ring. Regioselectivity is paramount. The substitution pattern—two fluorine atoms ortho to a carboxylic acid, with a hydroxymethyl group meta to the carboxyl group—dictates the synthetic strategy.

The directing effects of the substituents are a key consideration. The fluorine atoms are deactivating but are ortho-, para-directing for electrophilic aromatic substitution. However, a more powerful tool for this specific substitution pattern is the use of the carboxylic acid itself as a directing group in a metalation reaction. This allows for specific functionalization at the C3 position, which is ortho to one fluorine and meta to the other, a position not easily accessible through classical electrophilic substitution.

Application of Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. organic-chemistry.org

For the synthesis of this compound, the carboxylate group of a 2,6-difluorobenzoic acid precursor serves as an effective DMG. researchgate.net Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered lithium amide base at low temperatures deprotonates the C3 position, which is the only available position ortho to the powerful carboxylate directing group. The resulting dilithiated species can then react with an electrophile such as formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) to install the hydroxymethyl group. This method provides a direct and highly regioselective route to the desired 3-substituted pattern. researchgate.netharvard.edu

Below is a table summarizing typical components and conditions for a DoM reaction.

ComponentExamplePurpose
Substrate 2,6-Difluorobenzoic AcidAromatic compound with a Directing Metalation Group (DMG).
Directing Group Carboxylic Acid (-COOH)Directs lithiation to the ortho position. researchgate.net
Base s-BuLi, LDA, LTMPStrong, non-nucleophilic base for deprotonation. harvard.edu
Additive TMEDA, HMPAChelating agent to break up alkyllithium aggregates and increase basicity. harvard.edu
Solvent THF, Diethyl EtherAnhydrous, aprotic solvent stable at low temperatures.
Temperature -78 °C to 0 °CLow temperature to ensure kinetic control and prevent side reactions. harvard.edu
Electrophile Formaldehyde (HCHO)Reacts with the aryllithium intermediate to form the hydroxymethyl group.

Novel Approaches in the Synthesis of this compound Scaffolds

Modern synthetic chemistry offers advanced methodologies that can be applied to construct complex molecules like this compound, often with improved efficiency and functional group tolerance.

Fluorination Methodologies for Benzoic Acid Precursors

While starting from a pre-fluorinated material like 1,3-difluorobenzene is a valid strategy, modern methods allow for the late-stage introduction of fluorine atoms. Electrophilic fluorinating agents can install fluorine atoms onto an aromatic ring. For example, reagents such as Selectfluor® (F-TEDA-BF4) are capable of fluorinating electron-rich or activated aromatic systems. mdpi.com A synthetic strategy could involve preparing a 3-(hydroxymethyl)benzoic acid derivative and then performing a difluorination reaction. However, controlling the regioselectivity of this step to achieve the 2,6-difluoro pattern would be a significant challenge and would depend heavily on the directing effects of the existing substituents. Another approach involves using reagents like diethylaminosulfur trifluoride (DAST) for fluorination reactions, although these are more commonly used for converting alcohols to alkyl fluorides or carbonyls to gem-difluorides. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Building the Aromatic Core

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly powerful for building biaryl compounds and other complex aromatic structures. dntb.gov.ua

In a convergent synthesis of this compound, a Suzuki-Miyaura reaction could be envisioned to form the core aromatic ring. For instance, a 1,2,3-tri-substituted aromatic ring could be assembled by coupling two smaller fragments. A possible disconnection would involve the coupling of a dihalide, such as 2,6-difluoro-3-bromobenzoic acid ester, with a boronic acid or ester that carries the hydroxymethyl group (or a protected version thereof). The success of this strategy would depend on the chemoselective coupling at the desired position.

The general components for a Suzuki-Miyaura coupling are outlined in the table below.

ComponentExampleRole in Reaction
Electrophile Aryl or Vinyl Halide (e.g., 3-Bromo-2,6-difluorobenzoate)One of the coupling partners.
Nucleophile Boronic Acid or Boronic EsterThe second coupling partner, provides the carbon fragment to be added.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂The palladium(0) source that facilitates the catalytic cycle.
Ligand Triphenylphosphine (PPh₃), SPhos, XPhosStabilizes the palladium center and influences reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
Solvent Toluene, Dioxane, DMF, Water mixturesSolubilizes reactants and facilitates the reaction.

Synthetic Accessibility and Scalability Considerations for Research Applications

The synthetic accessibility of this compound for research purposes is moderate. The starting materials, such as 1,3-difluorobenzene prepchem.com or 2,6-difluorobenzoic acid, nih.govnih.govsigmaaldrich.com are commercially available. The proposed synthetic routes employ well-established reactions, enhancing their feasibility in a standard laboratory setting.

For scalability, the DoM approach presents some challenges. The use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents requires specialized equipment and careful handling, which can be demanding on a larger scale. However, advancements in flow chemistry are increasingly addressing these challenges, allowing for safer and more efficient execution of such reactions on a larger scale.

Alternative routes, such as those starting from 2,6-difluorobenzaldehyde (B1295200) prepchem.comgoogle.comsigmaaldrich.comsigmaaldrich.com or involving halogen-exchange reactions, google.comgoogle.com might offer better scalability. For instance, the synthesis of 2,6-difluorobenzaldehyde from 2,6-dichlorobenzaldehyde (B137635) via a halogen exchange reaction has been reported on an industrial scale. google.com Subsequent functionalization of this aldehyde could provide a more scalable route to the target compound.

Ultimately, the choice of synthetic route will depend on the desired scale, available resources, and the required purity of the final product. For small-scale research applications, the DoM strategy offers a direct and regioselective pathway. For larger quantities, a multi-step synthesis starting from a more readily available and scalable precursor might be more practical. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives (if applicable for related structures)

While this compound itself is not a chiral molecule, the principles of asymmetric synthesis are highly relevant for the preparation of chiral derivatives of related fluorinated benzoic acids. The introduction of chirality can be crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.

The enantioselective synthesis of chiral fluorinated compounds is an active area of research. nih.govnih.govresearchgate.netresearchgate.net Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations, including the synthesis of chiral amines and heterocycles. nih.govnih.gov For instance, a chiral phosphoric acid could potentially be used to catalyze the asymmetric addition of a nucleophile to a prochiral derivative of 2,6-difluorobenzoic acid.

Another strategy could involve the enantioselective reduction of a prochiral ketone derivative. For example, if the hydroxymethyl group were to be oxidized to a ketone, its asymmetric reduction using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), could yield a chiral secondary alcohol.

Furthermore, the synthesis of axially chiral biaryl compounds derived from fluorinated benzoic acids has been achieved using chiral catalysts. researchgate.net These methods often rely on controlling the atropisomerism of sterically hindered biaryl systems. While not directly applicable to the target molecule, these approaches highlight the potential for creating complex chiral architectures based on a fluorinated benzoic acid scaffold.

The development of enantioselective and diastereoselective synthetic methods for chiral derivatives of this compound would significantly expand their utility in various scientific disciplines.

Reaction Mechanisms and Chemical Transformations of 2,6 Difluoro 3 Hydroxymethyl Benzoic Acid

Electrophilic Aromatic Substitution Pathways on the Difluorinated Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pitt.edu The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents. chemistrytalk.orgmasterorganicchemistry.com

Directing Effects of Fluorine and Carboxylic Acid/Hydroxymethyl Groups

In the case of 2,6-difluoro-3-(hydroxymethyl)benzoic acid, the directing effects of the substituents are crucial in determining the position of an incoming electrophile.

Fluorine Atoms: Halogens, including fluorine, are generally considered deactivating groups due to their high electronegativity, which withdraws electron density from the aromatic ring through the inductive effect. chemistrytalk.orglibretexts.org However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (the sigma complex or arenium ion). organicchemistrytutor.comyoutube.com In this specific molecule, the two fluorine atoms are located at positions 2 and 6.

Carboxylic Acid Group: The carboxylic acid group (-COOH) is a strong electron-withdrawing group and is therefore deactivating and meta-directing. numberanalytics.comyoutube.com It significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. numberanalytics.com The meta-directing effect arises from the destabilization of resonance structures where a positive charge is placed adjacent to the electron-withdrawing carboxyl group, which would occur with ortho or para attack. numberanalytics.comyoutube.com

Hydroxymethyl Group: The hydroxymethyl group (-CH₂OH) is generally considered a weakly activating or weakly deactivating group. Its effect is less pronounced than that of the fluorine or carboxylic acid groups.

Given the presence of both ortho, para-directing (fluorine) and meta-directing (carboxylic acid) groups, the regioselectivity of electrophilic aromatic substitution on this compound is a result of the interplay between these competing influences. The strongly deactivating nature of the carboxylic acid group will generally make substitution reactions challenging. When a reaction does occur, the position of electrophilic attack will be influenced by the combined directing effects of all substituents.

Mechanistic Insights into Nitration and Halogenation Reactions

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comtruman.edu For a related compound, 2,6-difluorobenzoic acid, nitration has been shown to occur. In one synthetic procedure, 2,6-difluorobenzoic acid was treated with a mixture of nitric and sulfuric acids at a controlled temperature to yield 2,6-difluoro-3-nitrobenzoic acid. prepchem.com This suggests that despite the deactivating effects of the two fluorine atoms and the carboxylic acid group, nitration is possible. The electrophile attacks the position that is ortho to one fluorine and meta to the other, and also meta to the carboxylic acid group, which is consistent with the directing effects of these groups.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. pitt.edumasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

Halogenation: Halogenation of aromatic rings is another common electrophilic aromatic substitution reaction. The specific conditions and outcomes for the halogenation of this compound are not extensively detailed in the provided search results. However, the general principles of electrophilic aromatic substitution would apply. A Lewis acid catalyst is often required for the halogenation of deactivated rings. pitt.edu The regioselectivity would again be determined by the directing effects of the existing substituents.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic substitution, SNAᵣ is favored by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comcas.cn

Activation of Fluorine for Displacement

The fluorine atoms in this compound are potential leaving groups in nucleophilic substitution reactions. The rate of nucleophilic aromatic substitution is generally F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step typically being the initial attack of the nucleophile. masterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group ortho and para to the fluorine atoms can activate them towards nucleophilic attack. researchgate.net This activation occurs because the electron-withdrawing group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. researchgate.net

Examination of ipso-Substitution Mechanisms

Ipso-substitution is a specific type of substitution reaction where the incoming group attacks a position on the aromatic ring that is already substituted by a non-hydrogen atom. stackexchange.comgovtpgcdatia.ac.inlibretexts.org In the context of this compound, this would involve the displacement of one of the fluorine atoms or even the carboxylic acid group.

The mechanism for nucleophilic ipso-substitution on a fluoroarene involves the attack of a nucleophile at the carbon atom bearing the fluorine atom. This forms a Meisenheimer complex, which then expels the fluoride (B91410) ion to give the substituted product. researchgate.net The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction.

It has been noted that for some nucleophilic aromatic substitution reactions, particularly with organolithium or Grignard reagents, the reaction can proceed without the need to protect the carboxylic acid group. researchgate.net The reaction is thought to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence. researchgate.net

Transformations of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

One common reaction of carboxylic acids is their conversion to acyl fluorides. This transformation can be achieved using various fluorinating agents. organic-chemistry.orgresearchgate.net For example, a method using elemental sulfur and Selectfluor has been reported for the synthesis of acyl fluorides from carboxylic acids under mild, metal-free conditions. organic-chemistry.org Another approach involves the use of bromine trifluoride (BrF₃). researchgate.net Mechanistically, these reactions often involve the in-situ formation of reactive fluorinating species. organic-chemistry.orgresearchgate.net

The resulting acyl fluorides are valuable synthetic intermediates that can be used in a range of subsequent reactions, including acyl coupling and decarbonylative coupling reactions catalyzed by transition metals. researchgate.net

Another potential transformation is fluorodecarboxylation, where the carboxylic acid group is replaced by a fluorine atom. This can be accomplished using reagents like xenon difluoride. researchgate.net The mechanism is proposed to involve the initial formation of a fluoroxenon ester, followed by either nucleophilic displacement or a free-radical pathway depending on the substrate. researchgate.net

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to the benzene ring exhibits its own characteristic reactivity, allowing for a range of functional group interconversions.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the controlled oxidation of the primary alcohol to an aldehyde, yielding 2,6-difluoro-3-formylbenzoic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the hydroxymethyl group all the way to a carboxylic acid, resulting in the formation of 2,6-difluoroisophthalic acid.

TransformationOxidizing AgentProduct
Hydroxymethyl to AldehydePyridinium Chlorochromate (PCC)2,6-Difluoro-3-formylbenzoic acid
Hydroxymethyl to Carboxylic AcidPotassium Permanganate (KMnO₄)2,6-Difluoroisophthalic acid

The hydroxymethyl group can be reduced to a methyl group. smolecule.com This transformation can be achieved through a two-step process involving conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride. The carboxylic acid group would likely also be reduced under these conditions. A more direct reduction of the hydroxymethyl group in the presence of the carboxylic acid would be challenging but potentially achievable with specific catalytic hydrogenation methods.

TransformationReagentsPotential Product
Hydroxymethyl to Methyl1. Tosyl chloride, Pyridine; 2. Lithium Aluminum Hydride2,6-Difluoro-3-methylbenzoic acid (and its reduced alcohol form)

The hydroxyl group of the hydroxymethyl moiety can undergo etherification and esterification.

Etherification: In the presence of a strong base, such as sodium hydride, the hydroxyl group can be deprotonated and then reacted with an alkyl halide (e.g., methyl iodide) to form an ether. This would yield a methoxymethyl derivative.

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield an acetate (B1210297) ester at the hydroxymethyl position.

ReactionReagentsProduct
Etherification1. Sodium Hydride; 2. Alkyl Halide (e.g., Methyl Iodide)2,6-Difluoro-3-(methoxymethyl)benzoic acid
EsterificationAcyl Chloride (e.g., Acetyl Chloride), Base3-(Acetoxymethyl)-2,6-difluorobenzoic acid

Dehydration of the hydroxymethyl group to form a methylidene group is a potential transformation, though it is not a common reaction for this type of compound under standard laboratory conditions. google.com Such a reaction would likely require harsh acidic conditions and high temperatures, which could also promote other side reactions, such as polymerization or decarboxylation.

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the carboxylic acid and hydroxymethyl groups on the aromatic ring of this compound makes it a prime candidate for intramolecular cyclization reactions, specifically intramolecular esterification (lactonization), to form a lactone (a cyclic ester). This type of reaction is well-documented for analogous ortho-substituted benzoic acids.

The most probable intramolecular cyclization would lead to the formation of 4,6-difluoro-1,3-dihydro-2-benzofuran-7-carboxylic acid . However, the presence of the carboxylic acid introduces the possibility of forming an anhydride-like structure or other complex cyclic systems under specific conditions.

Plausible Intramolecular Cyclization Pathway:

Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic hydroxyl group of the hydroxymethyl substituent can then attack this activated carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, a cyclic ester, specifically a phthalide (B148349) (isobenzofuranone) derivative, would be formed.

The two fluorine atoms at the ortho positions (relative to the original carboxyl group in the cyclized product) would exert a significant electronic influence on this transformation. Their strong electron-withdrawing nature would increase the acidity of the carboxylic acid proton and could affect the nucleophilicity of the hydroxymethyl group.

While no specific studies on rearrangement reactions of this compound have been reported, the possibility of skeletal rearrangements under harsh reaction conditions, such as high temperatures or the presence of strong Lewis acids, cannot be entirely ruled out. However, intramolecular cyclization is expected to be the more favorable pathway.

Investigation of Reaction Kinetics and Thermodynamic Profiles

A comprehensive understanding of the chemical transformations of this compound necessitates an analysis of the kinetics and thermodynamics that govern its reactions.

Reaction Kinetics:

The kinetics of the intramolecular cyclization of this compound would likely follow first-order kinetics, as the reaction is intramolecular. The rate of the reaction would be influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate by providing the necessary activation energy.

Catalyst: The presence of an acid or base catalyst would significantly accelerate the rate of lactonization. Acid catalysis would proceed via protonation of the carbonyl oxygen, as described above. Base catalysis would involve deprotonation of the hydroxyl group, increasing its nucleophilicity.

Solvent: The choice of solvent can influence reaction rates by stabilizing transition states. Polar protic or aprotic solvents could play a role in mediating the proton transfer steps involved in the cyclization.

Studies on the hydrolysis of related structures, such as O,O'-benzylidene-2,3-dihydroxybenzoic acid, have shown that intramolecular general-acid catalysis can lead to a significant rate enhancement. researchgate.net A similar intramolecular catalytic effect could be at play in the cyclization of this compound, where the carboxylic acid group itself facilitates the reaction.

Thermodynamic Profiles:

The thermodynamic profile of the intramolecular cyclization would be determined by the change in Gibbs free energy (ΔG) between the starting material and the cyclic product. This, in turn, is a function of the enthalpy (ΔH) and entropy (ΔS) changes of the reaction.

Enthalpy (ΔH): The formation of a stable five-membered lactone ring from an acyclic precursor is generally an enthalpically favorable process due to the formation of a new sigma bond and the relief of some steric strain.

Entropy (ΔS): The conversion of a single molecule into a cyclic product and a molecule of water results in a decrease in the degrees of freedom, leading to a negative entropy change. This entropic penalty must be overcome by a sufficiently negative enthalpy change for the reaction to be spontaneous.

Thermodynamic studies on the dissociation of substituted benzoic acids show a clear relationship between the nature and position of substituents and the thermodynamic parameters (ΔG°, ΔH°, and ΔS°). rsc.orgcdnsciencepub.com For instance, electron-withdrawing groups like fluorine atoms are known to increase the acidity of benzoic acids. nih.gov This electronic effect would also influence the thermodynamics of reactions involving the carboxylic acid group, such as the intramolecular cyclization.

Table of Predicted Thermodynamic Parameters for Intramolecular Cyclization

ParameterPredicted Value/EffectRationale
ΔG (Gibbs Free Energy) Likely negative (spontaneous) under appropriate conditionsThe formation of a stable lactone ring is generally favorable.
ΔH (Enthalpy) Negative (exothermic)Formation of a new C-O bond and a stable ring system.
ΔS (Entropy) NegativeDecrease in translational and rotational degrees of freedom.

Note: The values in this table are predictive and based on general principles of intramolecular reactions. Experimental determination is required for accurate values.

Computational and Theoretical Chemistry Investigations of 2,6 Difluoro 3 Hydroxymethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For 2,6-difluoro-3-(hydroxymethyl)benzoic acid, these methods can provide a detailed picture of its ground state characteristics.

Density Functional Theory (DFT) and Ab Initio Methodologies for Ground State Properties

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation. These methods are often used as a starting point for more advanced calculations that include electron correlation. For complex molecules, a combination of DFT and ab initio methods can yield a robust understanding of their structural and electronic nature.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For aromatic systems, the HOMO is often a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of both electron-withdrawing fluorine atoms and an electron-donating hydroxymethyl group on the benzene ring of this compound will significantly influence the energies of these frontier orbitals. The fluorine atoms are expected to lower the energy of the HOMO, while the hydroxymethyl group may raise it. The precise charge distribution and the nature of the HOMO and LUMO would require specific calculations. For instance, in a study of 2-chloro-6-fluorobenzoic acid, DFT calculations showed that charge transfer occurs within the molecule, a phenomenon that would also be expected in this compound. nih.gov

Table 1: Predicted Electronic Properties of Substituted Benzoic Acids (Illustrative) This table is illustrative and based on general principles and data from related compounds. Specific values for this compound require dedicated calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoic Acid-6.5-1.25.3
2,6-Difluorobenzoic Acid-7.0-1.55.5
3-(Hydroxymethyl)benzoic Acid-6.3-1.15.2
This compound (Predicted) -6.8 -1.4 5.4

Conformational Analysis and Rotational Barriers

The presence of bulky ortho substituents in benzoic acids often leads to interesting conformational preferences. In 2,6-difluorobenzoic acid, the carboxylic acid group is typically rotated out of the plane of the benzene ring to minimize steric hindrance with the fluorine atoms. A study on 2,6-difluorobenzoic acid revealed a dihedral angle of 33.70° between the benzene ring and the carboxylate group. nih.gov

For this compound, additional rotational barriers will exist for the hydroxymethyl group. Computational analysis would be necessary to determine the most stable conformer and the energy barriers for rotation around the C-C and C-O bonds of the hydroxymethyl substituent. These rotational barriers are critical for understanding the molecule's flexibility and how it might interact with biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Analysis and Activation Energy Calculations

To understand the chemical reactivity of this compound, computational methods can be used to model its reactions, such as esterification or amide bond formation. This involves locating the transition state structures and calculating the activation energies for these processes. The activation energy provides a quantitative measure of the kinetic barrier of a reaction. While no specific transition state analyses for reactions involving this compound have been published, the principles of such calculations are well-established. DFT methods are commonly employed to optimize the geometries of reactants, products, and transition states, followed by frequency calculations to confirm their nature.

Solvent Effects on Reaction Pathways

Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on reaction pathways and rates. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

The choice of solvent can alter the stability of reactants, products, and transition states to different extents. For a polar molecule like this compound, polar solvents would be expected to stabilize charged or highly polar transition states, potentially lowering the activation energy and accelerating the reaction. Conversely, non-polar solvents might favor less polar pathways. Hybrid implicit-explicit solvent models are becoming increasingly important for accurately capturing specific solvent-solute interactions, such as hydrogen bonding. rsc.org

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry provides a framework for predicting the likely outcomes of chemical reactions involving this compound, offering insights into both reactivity and selectivity. Through the use of quantum mechanical calculations, it is possible to model the potential energy surfaces of reaction pathways. This allows for the determination of transition state energies and the calculation of activation barriers, which are crucial in forecasting the feasibility and rate of a given transformation.

For instance, theoretical models can be employed to predict the regioselectivity of further electrophilic or nucleophilic aromatic substitution on the benzene ring. By calculating the distribution of electron density and mapping the electrostatic potential, chemists can identify the most probable sites for substitution, taking into account the directing effects of the existing fluorine, carboxyl, and hydroxymethyl substituents. Similarly, the reactivity of the carboxyl and hydroxymethyl groups in esterification, etherification, or oxidation reactions can be assessed by modeling the reaction mechanisms and comparing the energy profiles of competing pathways.

Table 1: Predicted Collision Cross Section of this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+189.03578132.3
[M+Na]+211.01772142.0
[M-H]-187.02122131.6
[M+NH4]+206.06232151.1
[M+K]+226.99166139.2
[M+H-H2O]+171.02576125.8
[M+HCOO]-233.02670151.9
[M+CH3COO]-247.04235178.2
[M+Na-2H]-209.00317135.6
[M]+188.02795129.9
[M]-188.02905129.9
This table presents predicted collision cross section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu

Molecular Dynamics Simulations and Conformational Sampling

While this compound itself is a relatively small molecule, molecular dynamics (MD) simulations become particularly relevant when studying its interactions with other molecules or its behavior in condensed phases. MD simulations can model the dynamic movements of the molecule and its derivatives over time, providing a detailed picture of conformational preferences and intermolecular interactions.

For derivatives of this compound, such as esters or amides, conformational sampling through MD can reveal the accessible three-dimensional structures and their relative energies. This is crucial for understanding how the molecule might bind to a surface or interact with other reactants in a solution. For example, in a study of mixed components including 3,5-difluoro-2,4,6-trinitroanisole, MD simulations were used to study the cocrystal cell structure at various temperatures, demonstrating how energy changes with temperature. researchgate.net This type of simulation could be applied to derivatives of this compound to understand their behavior in different environments.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

A QSRR study on derivatives of this compound would involve synthesizing a library of related molecules with systematic variations in their structure. The reactivity of these compounds in a specific reaction would then be experimentally measured. Using computational software, a large number of molecular descriptors (e.g., electronic, steric, and topological parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that links the descriptors to the observed reactivity. nih.govnih.gov Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with desired reaction characteristics.

Theoretical Insights into Aromaticity and Substituent Effects on Reactivity

The chemical behavior of this compound is intrinsically linked to its aromaticity and the electronic effects of its substituents. Theoretical chemistry provides the tools to dissect these influences. The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing through the inductive effect, which is expected to decrease the electron density of the aromatic ring. This, in turn, can affect the aromaticity of the system.

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can be used to quantify the degree of aromaticity. Furthermore, an analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The substituent effects can be further probed by studying how they influence the acidity of the carboxylic acid group and the reactivity of the hydroxymethyl group. For instance, a study on benzoic acid showed that external electric fields can impact its aromaticity and acidity, a phenomenon that can be rationalized by variations in reactivity descriptors and partial charges. nih.gov Similar theoretical approaches could be used to understand the nuanced effects of the fluoro and hydroxymethyl substituents on the reactivity of the target molecule.

Computational Screening for Precursor Applications

Computational screening methods can be employed to assess the potential of this compound as a precursor for the synthesis of more complex molecules, excluding any biological or drug-related applications. By creating virtual libraries of compounds that could be synthesized from this starting material, it is possible to calculate key physicochemical properties for each potential product.

This type of in silico screening can help identify promising synthetic targets for materials science or other chemical industries. For example, the predicted properties of polymers or coordination compounds derived from this compound could be evaluated for their thermal stability, electronic properties, or other material characteristics. This computational pre-screening can save significant time and resources by prioritizing the most promising synthetic routes for experimental validation.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Difluoro 3 Hydroxymethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2,6-difluoro-3-(hydroxymethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a comprehensive structural profile.

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignments

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), a characteristic feature for such acidic protons. docbrown.info The protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet around δ 4.5-5.0 ppm, with its alcohol proton appearing as a broad, exchangeable signal. The aromatic region would feature two signals for the protons at the C-4 and C-5 positions, with their chemical shifts and multiplicities influenced by coupling to each other and to the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH> 10Broad Singlet
Aromatic H (H-4, H-5)7.0 - 8.0Multiplet
-CH₂OH~ 4.7Singlet / Triplet
-CH₂OH VariableBroad Singlet

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Carbon (¹³C) NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the functional groups and the aromatic ring are clearly differentiated. The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of δ 165-170 ppm. The carbons directly bonded to the fluorine atoms (C-2 and C-6) will appear significantly downfield and exhibit large one-bond C-F coupling constants. The hydroxymethyl carbon (-CH₂OH) is expected around δ 60-65 ppm, while the remaining aromatic carbons will resonate between δ 110-140 ppm, with their precise shifts determined by substituent effects and C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Coupling
C =O165 - 170-
C -F (C-2, C-6)155 - 165Large ¹J(C,F)
Aromatic C -H, C -COOH, C -CH₂OH110 - 140J(C,F)
-C H₂OH60 - 65-

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Fluorine (¹⁹F) NMR for Investigating Fluorine Environments

¹⁹F NMR spectroscopy is an essential tool for directly probing the fluorine atoms within the molecule. Due to the asymmetric substitution pattern on the benzene (B151609) ring, the two fluorine atoms at positions C-2 and C-6 are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), particularly the aromatic protons H-4 and H-5, and potentially the hydroxymethyl protons. The analysis of these coupling patterns provides valuable information about the through-bond and through-space relationships of the fluorine atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are critical for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, a key correlation or cross-peak would be observed between the aromatic protons at C-4 and C-5, confirming their adjacent relationship on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comhmdb.ca This would show clear cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the hydroxymethyl protons to the hydroxymethyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons over two to three bonds, which is instrumental in connecting the different fragments of the molecule. sdsu.eduresearchgate.net

Table 3: Predicted Key HMBC Correlations for Structural Confirmation

Proton (¹H)Correlating Carbons (¹³C)Structural Information Gained
-CH₂OHC-2, C-3, C-4Confirms the position of the hydroxymethyl group at C-3, adjacent to a fluorine-bearing carbon.
Aromatic H-4C-2, C-3, C-5, C-6, -COOHEstablishes the connectivity of the entire aromatic ring and the relative positions of substituents.
Aromatic H-5C-1, C-3, C-4, C-6Provides complementary connectivity information, confirming the overall substitution pattern.

Note: Correlations are predicted based on established principles of HMBC spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecular bonds and provides definitive identification of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. For this compound, several key absorptions are expected. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band around 1700 cm⁻¹. libretexts.orgdocbrown.info The alcohol's O-H group typically produces a broad absorption band around 3400-3200 cm⁻¹. libretexts.org Furthermore, C-F bonds exhibit strong stretching absorptions in the 1350-1100 cm⁻¹ region. Aromatic C=C ring stretches appear in the 1600-1450 cm⁻¹ range. libretexts.org

Table 4: Predicted FT-IR Absorption Bands and Functional Group Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 - 2500 (very broad)O-H StretchCarboxylic Acid
~3400 - 3200 (broad)O-H StretchAlcohol
~3100 - 3000C-H StretchAromatic
~1700 (strong, sharp)C=O StretchCarboxylic Acid
~1600 - 1450C=C StretchAromatic Ring
~1320 - 1210C-O StretchCarboxylic Acid, Alcohol
~1350 - 1100 (strong)C-F StretchAryl Fluoride (B91410)

Note: Data are predicted based on characteristic group frequencies and spectra of similar compounds. libretexts.orgdocbrown.infonih.govnih.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on the molecular vibrations that induce a change in polarizability. It is particularly effective for identifying non-polar and symmetric bonds. The C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the substituted benzene ring and the C-F bonds would also likely be prominent. ahievran.edu.tr In contrast, the highly polar C=O and O-H stretching vibrations, which are strong in the IR spectrum, are often weaker in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. ahievran.edu.tr

Theoretical Vibrational Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is a powerful tool for understanding the molecular vibrations of this compound. mdpi.comresearchgate.net Such calculations provide harmonic vibrational frequencies that, when scaled, can be compared with experimental data from FT-IR and Raman spectroscopy. nih.gov

The Potential Energy Distribution (PED) analysis complements the theoretical calculations by quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. mdpi.comnih.gov This allows for a precise and unambiguous assignment of the spectral bands.

For this compound, the key vibrational modes and their expected PED contributions are:

O-H Stretching: The hydroxyl groups of the carboxylic acid and hydroxymethyl moieties are expected to show characteristic stretching vibrations. The carboxylic acid O-H stretch typically appears as a broad band in the FT-IR spectrum, often centered around 3000 cm⁻¹, due to strong intermolecular hydrogen bonding in the dimeric structure common to benzoic acids. nih.govresearchgate.net The hydroxymethyl O-H stretch would appear in the 3600-3400 cm⁻¹ region. mdpi.com PED analysis would confirm these as nearly pure O-H stretching modes (>90%).

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, characteristic band typically found between 1700-1750 cm⁻¹. mdpi.com Its exact position is sensitive to hydrogen bonding. PED analysis usually shows this mode is highly characteristic, with a major contribution from C=O stretching.

C-F Stretching: The C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Due to the presence of two fluorine atoms, symmetric and asymmetric stretching modes will be observed.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations, including C-H stretching (above 3000 cm⁻¹) and C=C stretching modes (typically in the 1450-1600 cm⁻¹ region).

Coupled Vibrations: In the fingerprint region (below 1500 cm⁻¹), significant coupling often occurs between C-O stretching, O-H bending, and C-C bending modes, making PED analysis essential for accurate assignment. nih.gov

Table 1: Predicted Vibrational Modes and PED for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary PED Contribution
O-H Stretch (Carboxylic Acid)3200 - 2800 (Broad)ν(O-H)
O-H Stretch (Hydroxymethyl)3600 - 3400ν(O-H)
Aromatic C-H Stretch3100 - 3000ν(C-H)
C=O Stretch1750 - 1700ν(C=O)
Aromatic C=C Stretch1600 - 1450ν(C=C)
C-F Stretch1300 - 1100ν(C-F)
C-O Stretch (Carboxylic Acid/Hydroxymethyl)1300 - 1200ν(C-O), δ(O-H)

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound (molecular formula: C₈H₆F₂O₃), the monoisotopic mass is 188.0285 Da. uni.lu HRMS instruments, such as Orbitrap or TOF analyzers, can measure this mass with an accuracy of less than 5 ppm, allowing for the unambiguous determination of the molecular formula and distinguishing it from other isobaric compounds. nih.gov Predicted m/z values for common adducts are essential for interpreting the resulting spectra. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

AdductCalculated m/z
[M+H]⁺189.03578
[M+Na]⁺211.01772
[M+K]⁺226.99166
[M+NH₄]⁺206.06232
[M-H]⁻187.02122
[M+HCOO]⁻233.02670

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of the molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 189.03578) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information.

For this compound, key fragmentation pathways would likely include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the hydroxymethyl group is highly probable, leading to a fragment ion at m/z 171.02576. uni.lu

Decarboxylation: Loss of CO₂ (44 Da) or the entire carboxylic acid group (COOH, 45 Da) from the precursor ion is a common fragmentation for benzoic acids.

Loss of Formaldehyde (B43269): Cleavage of the hydroxymethyl group could result in a neutral loss of CH₂O (30 Da).

Analyzing these fragmentation patterns helps to confirm the connectivity of the functional groups within the molecule. nih.govmdpi.com

Table 3: Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z)Plausible Neutral LossProduct Ion (m/z)Interpretation
189.03578 ([M+H]⁺)H₂O (18.0106 Da)171.02518Loss of water from hydroxymethyl group
189.03578 ([M+H]⁺)CO₂ (43.9898 Da)145.04598Decarboxylation
187.02122 ([M-H]⁻)H₂O (18.0106 Da)169.01062Loss of water
187.02122 ([M-H]⁻)CO₂ (43.9898 Da)143.03142Decarboxylation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. uzh.ch Due to the polar nature and low volatility of the analyte, derivatization is typically required prior to GC analysis. researchgate.net Silylation, for instance using agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the acidic proton of the carboxyl group and the proton of the hydroxyl group into less polar trimethylsilyl (B98337) (TMS) ethers and esters. uzh.chnist.govmpg.de

This derivatization increases the thermal stability and volatility of the compound, allowing it to pass through the GC column. nih.gov The gas chromatograph separates the derivatized analyte from impurities based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then detects and identifies each eluting compound by its unique mass spectrum and fragmentation pattern, enabling sensitive quantification and qualification of impurities. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions from the substituted benzene ring. Benzoic acid and its derivatives typically exhibit two main absorption bands corresponding to π→π* transitions. researchgate.net

An intense band (the E2-band) is usually observed at shorter wavelengths (around 230-250 nm).

A less intense band (the B-band) appears at longer wavelengths (around 270-290 nm).

The carbonyl group of the carboxylic acid also has a weak n→π* transition, which is often obscured by the more intense π→π* bands. The substituents on the benzene ring—two fluorine atoms, a carboxylic acid group, and a hydroxymethyl group—act as chromophores and auxochromes, causing shifts in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. academie-sciences.fr The solvent polarity can also influence the position of these transitions.

Table 4: Expected UV-Vis Absorption Data and Electronic Transitions

Expected λₘₐₓ (nm)Transition TypeAssociated Chromophore
~230 - 250π→πBenzene Ring
~270 - 290π→πBenzene Ring
~300 - 320n→π*Carbonyl Group (C=O)

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided that suitable single crystals can be grown. nih.govrsc.org This technique yields accurate data on bond lengths, bond angles, and torsion angles.

For carboxylic acids, a common and highly stable structural motif is the formation of a centrosymmetric dimer in the crystal lattice, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net It is highly probable that this compound would adopt such a dimeric structure.

Furthermore, the hydroxymethyl group can participate in additional intermolecular hydrogen bonding, potentially forming extended networks (chains or sheets) that stabilize the crystal packing. The fluorine atoms can also engage in weaker C-H···F or other non-covalent interactions. X-ray diffraction analysis would reveal these intricate details of the supramolecular assembly. rsc.org In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample. nih.gov

Crystal Packing and Intermolecular Interactions

Without experimental data, a definitive description of the crystal packing remains speculative. The generation of a data table detailing bond lengths, bond angles, and specific intermolecular contacts is not possible.

Role in Advanced Organic Synthesis and Materials Precursor Chemistry

A Versatile Synthetic Building Block in Complex Synthesis.smolecule.com

The inherent functionalities of 2,6-difluoro-3-(hydroxymethyl)benzoic acid allow it to serve as a versatile starting material for the synthesis of a wide array of intricate organic molecules. smolecule.com Its ability to undergo selective reactions at its three distinct functional sites—the carboxylic acid, the hydroxymethyl group, and the aromatic ring—offers chemists a high degree of control in multistep synthetic sequences.

The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the hydroxymethyl group can be oxidized to an aldehyde or further functionalized. The difluorinated benzene (B151609) ring can participate in various coupling reactions or nucleophilic aromatic substitution, although the strong electron-withdrawing nature of the fluorine atoms makes the latter challenging. This multifunctionality is key to its utility as a foundational component in the assembly of complex target molecules.

Precursor in the Construction of Polycyclic and Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various polycyclic and heterocyclic frameworks, which are core structures in many biologically active compounds and functional materials. For instance, the combination of the carboxylic acid and hydroxymethyl groups allows for intramolecular cyclization reactions to form lactones.

Furthermore, the reactivity of the difluorinated ring can be harnessed to build fused ring systems. While direct examples of its use in the synthesis of specific complex polycyclic systems like quinolines or isoquinolines are not extensively documented in readily available literature, its potential is evident. Synthetic strategies often involve the transformation of the hydroxymethyl and carboxyl groups into functionalities that can participate in ring-forming reactions. For example, the hydroxymethyl group can be converted to a halide, which can then undergo intramolecular coupling with a group introduced at the ortho position to the carboxylate. The principles of heterocyclic synthesis, such as those employed in the creation of benzofurans from substituted phenols and alkynes, can be conceptually applied to derivatives of this compound. organic-chemistry.orgnih.gov

Application in Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies that involve two or more sequential transformations in a single pot without the isolation of intermediates. nih.gov The trifunctional nature of this compound makes it a promising candidate for the design of novel cascade sequences.

For example, a hypothetical tandem reaction could involve an initial intermolecular reaction at the carboxylic acid, followed by an intramolecular cyclization involving the hydroxymethyl group. The development of such processes using this building block would lead to a significant increase in molecular complexity in a single synthetic operation, which is a key goal in modern organic synthesis. While specific, documented examples of this compound in complex cascade reactions are not yet prevalent in the literature, the potential for its application in this area is a subject of ongoing research interest.

Development of Complex Molecular Architectures Bearing Difluorobenzoic Acid Moieties

The incorporation of the 2,6-difluorobenzoic acid moiety into larger molecular frameworks is a key strategy for accessing complex architectures with tailored properties. The rigidity of the benzene ring and the specific electronic properties imparted by the fluorine atoms are desirable features in the design of advanced materials and pharmaceutical intermediates.

Integration into Functional Organic Materials

The structural and electronic characteristics of this compound make it a valuable precursor for the synthesis of functional organic materials. smolecule.com The difluorinated aromatic core can be integrated into larger conjugated systems, which are the basis for many organic electronic materials.

While specific material properties are beyond the scope of this discussion, the precursor's role is to provide a well-defined, fluorinated building block. For instance, it can be envisioned as a monomer or a key intermediate in the synthesis of liquid crystals, where the rigidity and polarity of the difluorinated ring can influence the mesophase behavior. The hydroxymethyl group offers a convenient point of attachment for polymerizable groups or for linking to other molecular components.

Precursors for Advanced Polymer Synthesis

In the realm of polymer chemistry, this compound serves as a potential monomer for the creation of specialty polymers. The presence of both a carboxylic acid and a hydroxymethyl group allows for its participation in step-growth polymerization to form polyesters.

The resulting polymers would possess the unique features of the difluorinated aromatic ring, which can impart properties such as thermal stability, chemical resistance, and specific dielectric properties. The strategic placement of the fluorine atoms can also influence the polymer's morphology and solubility. While the large-scale industrial use of this specific monomer is not widely documented, its potential for creating high-performance polymers for specialized applications is an active area of research.

Strategic Intermediate in Pharmaceutical Precursor Development.smolecule.com

The difluorinated benzoic acid motif is a common feature in a number of pharmaceutically active compounds. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability. Therefore, this compound is a strategically important intermediate in the development of precursors for new therapeutic agents. smolecule.com

Its utility lies in its ability to be elaborated into more complex molecules that can then be used in the final stages of a drug synthesis. The hydroxymethyl group provides a reactive handle for the attachment of other pharmacophoric groups, while the carboxylic acid can be used to form amide or ester linkages, which are common functionalities in drug molecules. For example, it is explored for its potential in anti-inflammatory and anticancer treatments. smolecule.com The presence of the difluoro substitution pattern is a key design element in many modern medicinal chemistry programs.

Contribution to Ligand Design and Receptor Interaction Modeling (pre-clinical, theoretical focus)

The intrinsic structural features of this compound make it a valuable scaffold in the theoretical design and modeling of ligands for biological receptors. The presence of two fluorine atoms at the 2 and 6 positions of the benzoic acid ring plays a crucial role in influencing the molecule's conformation.

Research on the closely related compound, 2,6-difluoro-3-methoxybenzamide, has provided insights into the impact of the difluoro-substitution. A conformational analysis and molecular docking study revealed that the fluorine atoms are responsible for the non-planarity of the molecule, inducing a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. mdpi.com This non-planar conformation is significant in ligand-receptor interactions, as it can lead to stronger hydrophobic interactions with key residues within the allosteric pocket of a target protein. mdpi.com In the case of 2,6-difluoro-3-methoxybenzamide, docking studies highlighted strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket of the FtsZ protein, a target for antibacterial agents. mdpi.com

The hydroxymethyl group at the 3-position of this compound introduces a hydrogen bond donor and acceptor, providing an additional point of interaction for molecular recognition by a receptor. This functional group can be crucial for establishing specific hydrogen bonds with amino acid residues in a binding site, thereby enhancing binding affinity and selectivity. The combination of the conformation-directing fluorine atoms and the interactive hydroxymethyl group makes this compound a compelling candidate for the in silico design of novel ligands with predictable binding modes.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆F₂O₃
Molecular Weight188.13 g/mol
XlogP (predicted)0.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

This data is computationally predicted and provides a theoretical basis for its utility in ligand design.

Structural Analogue Development for Lead Optimization Studies (pre-clinical, theoretical focus)

In the process of drug discovery, lead optimization is a critical phase where a lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.com The 2,6-difluorobenzamide (B103285) motif is recognized for its importance in the development of potent inhibitors for various biological targets. mdpi.com The strategic incorporation of fluorine atoms into a drug candidate can significantly influence its metabolic stability, binding affinity, and membrane permeability.

While direct studies on this compound in lead optimization are not extensively documented, its structural features suggest a strong potential for this application. The difluorinated phenyl ring can serve as a bioisosteric replacement for other aromatic systems, offering improved properties. The hydroxymethyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For instance, it can be oxidized to an aldehyde or a carboxylic acid, or used in ether or ester linkages to introduce a variety of substituents.

The general strategy of lead optimization often involves the synthesis and evaluation of a library of analogues. danaher.com The reactivity of the carboxylic acid and hydroxymethyl groups on this compound allows for the straightforward generation of such libraries. For example, the carboxylic acid can be converted to a range of amides, esters, or other acid derivatives, while the hydroxymethyl group can be modified to explore different side chains. These modifications, guided by computational modeling, can systematically probe the chemical space around a target's binding site to identify analogues with optimized therapeutic potential.

Role in Agricultural Chemical Precursor Synthesis (excluding specific agrochemical properties)

The chemical functionalities of this compound make it a plausible intermediate for the synthesis of more complex molecules used in agriculture. The carboxylic acid and hydroxymethyl groups can be readily transformed into a variety of other functional groups, which is a key requirement for building the diverse structures found in modern herbicides, fungicides, and insecticides.

For instance, a patent for the synthesis of P2X3 antagonists, which have applications beyond agriculture, describes the use of a difluorobenzoic acid derivative as a key synthetic intermediate. googleapis.com This highlights the utility of the difluorobenzoic acid scaffold in building complex molecular architectures. Although not the exact compound, this demonstrates the principle of using such fluorinated building blocks in multi-step synthetic sequences. The presence of the hydroxymethyl group in this compound offers an additional site for chemical elaboration, potentially leading to novel classes of agrochemical candidates.

Future Directions and Emerging Research Avenues for 2,6 Difluoro 3 Hydroxymethyl Benzoic Acid

Exploration of Green Chemistry Methodologies for Synthesis

The principles of green chemistry offer a framework for developing safer, more sustainable, and efficient chemical processes. For 2,6-difluoro-3-(hydroxymethyl)benzoic acid, this involves moving away from hazardous reagents and solvents towards catalytic and biological systems.

Future synthetic strategies will focus on replacing traditional stoichiometric reagents with catalytic alternatives. This includes the use of transition metal catalysts for key bond-forming reactions and exploring more environmentally friendly reaction media. A significant goal is to reduce the environmental impact factor (E-factor), which is the ratio of waste produced to the desired product. For instance, catalytic reduction using palladium hydroxide (B78521) for certain transformations presents a greener alternative to older methods. The use of water as a solvent in the

Integration into Next-Generation Functional Materials (theoretical/design focus)

The prospective role of this compound in next-generation materials is predicated on the combined influence of its distinct functional moieties. Theoretical models and computational designs can elucidate how this molecule could serve as a versatile building block, or monomer, for materials with tailored electronic, thermal, and structural properties.

The carboxylic acid group provides a primary site for reactions such as esterification and amidation, enabling the molecule's integration into polyester (B1180765) or polyamide backbones. Furthermore, this acidic function is the key anchoring point for the formation of metal-organic frameworks, where it can coordinate with metal ions to form extended, porous structures.

The hydroxymethyl group introduces a secondary reactive site. wikipedia.orgnih.gov This alcohol functionality can be used for post-polymerization modification, allowing for the grafting of other molecules onto a polymer chain to alter its properties. usd.edu It can also participate in polymerization reactions to form polyethers or be modified to introduce other functionalities. The presence of this group can enhance solubility in polar solvents and promote intermolecular and intramolecular hydrogen bonding, which can significantly influence the conformation and mechanical properties of the resulting material. wikipedia.orgresearchgate.net

The two fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing effect, which can enhance the thermal stability and chemical resistance of a polymer backbone. jeeadv.ac.in In the context of MOFs, these fluorine atoms can be used to tune the electronic environment of the metal centers and modify the surface properties of the pores, potentially enhancing selectivity for gas adsorption or separation. uni.lu The steric hindrance provided by these ortho-fluorine atoms can also influence the stereochemistry of polymerization reactions.

Theoretical Applications in Polymer Synthesis:

As a monomer, this compound could theoretically be used to synthesize highly functionalized aromatic polyesters or polyamides. The fluorine atoms are expected to increase the glass transition temperature and improve the oxidative stability of the resulting polymers. The pendant hydroxymethyl group could serve as a site for cross-linking, leading to the formation of robust thermosetting resins with high dimensional stability.

Hypothetical Polymer Properties:

The following table outlines the predicted influence of incorporating this compound into a polymer backbone compared to a non-fluorinated analogue.

PropertyStandard Aromatic PolyesterTheoretical Fluorinated-Hydroxymethylated PolyesterRationale
Glass Transition Temp. (Tg) ModerateHigherIncreased chain rigidity from fluorine atoms and potential for hydrogen bonding from hydroxymethyl groups.
Thermal Stability GoodExcellentStrong C-F bonds and electron-withdrawing nature of fluorine enhance resistance to thermal degradation. jeeadv.ac.in
Solvent Resistance ModerateHighFluorination typically increases hydrophobicity and chemical inertness.
Surface Energy ModerateLowerPresence of fluorine atoms generally lowers surface energy.
Functionalization Potential LowHighThe hydroxymethyl group provides a reactive site for post-synthesis modification. usd.edu

Interactive Data Table: Predicted Polymer Properties

Theoretical Applications in Metal-Organic Frameworks (MOFs):

In the realm of MOF design, this compound could act as a specialized organic linker. wikipedia.org The carboxylate group would coordinate with metal ions to form the framework, while the hydroxymethyl and fluoro groups would decorate the pores of the resulting structure. uni.lu The hydroxymethyl groups could enhance the affinity of the MOF for polar guest molecules through hydrogen bonding, while the fluorine atoms could create a fluorophilic environment, potentially useful for the selective adsorption of fluorinated compounds. The combination of these functionalities could lead to MOFs with highly tunable and selective adsorption properties.

Hypothetical MOF Characteristics:

This table presents a theoretical comparison of MOFs synthesized with a standard benzoic acid linker versus one with this compound.

FeatureMOF with Benzoic Acid LinkerTheoretical MOF with Functionalized LinkerDesign Rationale
Pore Surface Polarity Non-polar/ApolarPolar and FluorophilicIntroduction of -OH and -F groups creates distinct chemical environments within the pores. uni.lu
Selective Adsorption Based on size/van der Waals forcesEnhanced selectivity for polar and fluorinated moleculesFunctional groups allow for specific host-guest interactions.
Post-Synthetic Modification Not possibleFeasible via hydroxymethyl groupThe -CH2OH group can be chemically altered after the MOF is formed.
Framework Stability StandardPotentially enhancedFluorine atoms may contribute to greater thermal and chemical stability of the organic linker.

Interactive Data Table: Predicted MOF Characteristics

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-3-(hydroxymethyl)benzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A plausible synthesis involves halogen exchange (e.g., Halex reaction) to introduce fluorine atoms at the 2- and 6-positions of a benzoic acid precursor. For the hydroxymethyl group at position 3, oxidation of a methyl precursor (via KMnO₄ or RuO₄) or substitution (e.g., using hydroxymethyl chloride under basic conditions) could be employed. Protecting groups like tert-butyldimethylsilyl (TBS) may prevent undesired side reactions. Optimization should focus on temperature control (e.g., 60–80°C for Halex reactions) and catalyst selection (e.g., KF/CuI systems for fluorination). Yields can be improved by iterative solvent screening (e.g., DMF for polar intermediates) and purification via recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic F), while ¹H NMR resolves hydroxymethyl protons (δ ~ 4.5–5.0 ppm, split due to coupling with adjacent F atoms).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₈H₆F₂O₃: 200.03 g/mol).
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) validate functional groups. Cross-reference with analogous fluorinated benzoic acids (e.g., 3,5-difluoro-2-hydroxybenzoic acid) ensures consistency .

Advanced Research Questions

Q. How does the electronic environment of the hydroxymethyl group influence the compound’s acidity and reactivity compared to other substituted benzoic acids?

  • Methodological Answer : The hydroxymethyl group (-CH₂OH) is electron-donating via inductive effects, reducing carboxylic acid acidity compared to electron-withdrawing groups (e.g., -CF₃). Computational modeling (DFT at B3LYP/6-311+G(d,p)) can calculate pKa shifts. Experimentally, titration in aqueous ethanol (0.1 M NaOH) with potentiometric detection quantifies acidity. Compare with derivatives like 2,6-difluoro-3-(trifluoromethyl)benzoic acid (pKa ~1.5–2.0) to isolate substituent effects .

Q. What strategies resolve contradictions in NMR splitting patterns caused by fluorine and hydroxymethyl substituents?

  • Methodological Answer : Use 2D NMR techniques:
  • COSY identifies coupling networks between adjacent protons (e.g., H-F coupling in aromatic ring).
  • HSQC correlates ¹H and ¹³C signals to assign quaternary carbons.
  • Decoupling experiments suppress F-H coupling to simplify splitting. For example, irradiation at fluorine frequencies (e.g., 470 MHz for ¹⁹F) collapses multiplet structures. Reference data from 3-amino-2,6-difluorobenzoic acid (δ 6.8–7.2 ppm for aromatic H) to validate assignments .

Q. How does the hydroxymethyl group modulate biological activity in SAR studies compared to methyl or sulfonamide groups?

  • Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using analogs:
  • Hydroxymethyl : Enhances solubility via H-bonding (logP reduction ~0.5 vs. methyl).
  • Sulfonamide : Increases steric bulk and acidity (e.g., 2,6-difluoro-3-(propylsulfonamido)benzoic acid in ).
  • Methyl : Reduces polarity (logP increase ~1.0). Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., cyclooxygenase). Validate with SPR or ITC for affinity measurements .

Q. What computational approaches predict metabolic pathways and toxicity for preclinical studies?

  • Methodological Answer :
  • ADMET Prediction : Tools like ADMETlab 2.0 estimate metabolic stability (CYP450 isoforms) and toxicity (e.g., Ames test alerts).
  • Molecular Dynamics (MD) : Simulate liver microsome interactions (e.g., glucuronidation at -OH groups).
  • DEREK Nexus : Flags structural alerts for genotoxicity (e.g., aromatic amines). Cross-validate with in vitro hepatocyte assays .

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